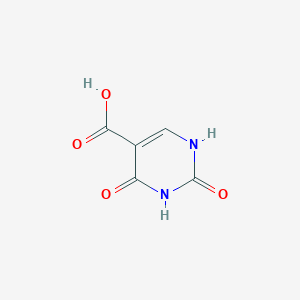
2-アセトアミド-2-デオキシ-3,4,6-トリ-O-アセチル-β-D-グルコピラノシルアミン
概要
説明
アナタリンは、タバコ植物の葉、茎、根など、様々な部位に含まれるマイナーなタバコアルカロイドです。ニコチン、アナバシン、アナタビンなどの他のタバコアルカロイドと構造的に関連しています。 アナタリンは、非燃焼型タバコ製品に含まれることが知られており、異なるタイプのタバコ使用を区別するためのバイオマーカーとしての可能性が研究されています .
2. 製法
合成経路と反応条件: アナタリンは、ピリジン誘導体の還元や適切な前駆体の環化など、いくつかの方法で合成できます。 一般的な合成経路の1つは、3-ピリジルアセトニトリルと3-ピリジルメチルアミンを特定の条件下で反応させて目的のピペリジン環を形成することです .
工業的生産方法: アナタリンの工業的生産は、通常、タバコ植物から抽出精製されます。このプロセスには、植物の収穫、乾燥、その後、溶媒抽出法を使用してアルカロイドを分離することが含まれます。 アナタリンを目的の純度に精製するには、高度なクロマトグラフィー技術が使用されます .
3. 化学反応解析
反応の種類: アナタリンは、以下のような様々な化学反応を起こします。
酸化: アナタリンは酸化されて対応するN-酸化物を生成することができます。
還元: 還元反応は、アナタリンを還元型に変換することができます。
置換: アナタリンは、特に窒素原子において求核置換反応に関与することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過酸が含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: アルキルハライドやアシルクロリドなどの試薬は、塩基性条件下で使用することができます。
主な生成物: これらの反応から生成される主な生成物には、N-酸化物、還元されたピペリジン誘導体、および置換されたアナタリン化合物があります .
4. 科学研究への応用
アナタリンは、いくつかの科学研究に用いられています。
化学: タバコアルカロイドを研究する際の分析化学における基準物質として使用されています。
生物学: 植物の代謝と二次代謝経路における役割について調査されています。
医学: 特にタバコ使用との関連において、ヒトの健康への潜在的な影響について研究されています。
科学的研究の応用
Anatalline has several scientific research applications:
Chemistry: Used as a reference material in analytical chemistry to study tobacco alkaloids.
Biology: Investigated for its role in plant metabolism and secondary metabolite pathways.
Medicine: Studied for its potential effects on human health, particularly in relation to tobacco use.
Industry: Utilized in the development of biomarkers to differentiate between combusted and non-combusted tobacco product use
作用機序
アナタリンの作用機序は、神経系におけるニコチン性アセチルコリン受容体との相互作用を含みます。アナタリンはこれらの受容体に結合し、神経伝達物質の放出を調節し、その後の生理学的効果をもたらします。 正確な経路と分子標的は現在も調査中ですが、他のタバコアルカロイドと同様に中枢神経系に影響を与えることが知られています .
類似の化合物:
ニコチン: 最もよく知られたタバコアルカロイドで、タバコの習慣性のもっとも大きな要因です。
アナバシン: 同様の構造的特徴を持つ別のマイナーなタバコアルカロイドです。
アナタビン: 構造的に関連し、しばしばタバコ植物の中でアナタリンと一緒に見られます。
独自性: アナタリンは、ニコチンに比べて含有量が少なく、非燃焼型タバコ製品のバイオマーカーとして使用できるという点でユニークです。 その独特の化学構造により、他のタバコアルカロイドとは異なる特定の相互作用と反応が可能になります .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is complex and may involve binding to active sites or allosteric sites, potentially influencing the function of these biomolecules .
Cellular Effects
It is possible that this compound could influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosylamine is not well-defined. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosylamine may change over time. This could be due to the stability of the compound, its degradation over time, or long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosylamine in animal models may vary with different dosages. Threshold effects may be observed, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosylamine may be involved in various metabolic pathways. It could interact with enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It could interact with transporters or binding proteins, and may influence its localization or accumulation .
Subcellular Localization
The subcellular localization of 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosylamine is not well-defined. It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: Anatalline can be synthesized through several methods, including the reduction of pyridine derivatives and the cyclization of appropriate precursors. One common synthetic route involves the reaction of 3-pyridylacetonitrile with 3-pyridylmethylamine under specific conditions to form the desired piperidine ring .
Industrial Production Methods: Industrial production of anatalline typically involves the extraction and purification from tobacco plant material. The process includes harvesting the plant, drying, and then using solvent extraction methods to isolate the alkaloid. Advanced chromatographic techniques are employed to purify anatalline to the desired level of purity .
化学反応の分析
Types of Reactions: Anatalline undergoes various chemical reactions, including:
Oxidation: Anatalline can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert anatalline to its reduced forms.
Substitution: Anatalline can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and substituted anatalline compounds .
類似化合物との比較
Nicotine: The most well-known tobacco alkaloid, primarily responsible for the addictive properties of tobacco.
Anabasine: Another minor tobacco alkaloid with similar structural features.
Anatabine: Structurally related and often found alongside anatalline in tobacco plants.
Uniqueness: Anatalline is unique in its lower abundance compared to nicotine and its potential use as a biomarker for non-combusted tobacco products. Its distinct chemical structure allows for specific interactions and reactions that differentiate it from other tobacco alkaloids .
特性
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-aminooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O8/c1-6(17)16-11-13(23-9(4)20)12(22-8(3)19)10(24-14(11)15)5-21-7(2)18/h10-14H,5,15H2,1-4H3,(H,16,17)/t10-,11-,12-,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGKXBJJPLBTOQ-DHGKCCLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1N)COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N)COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



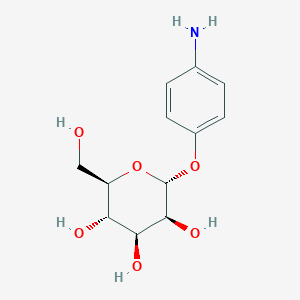

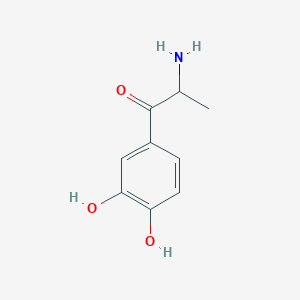
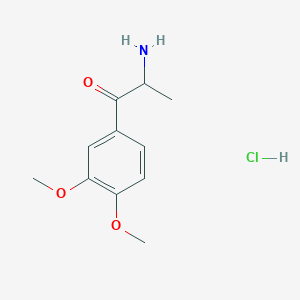

![1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol](/img/structure/B16222.png)
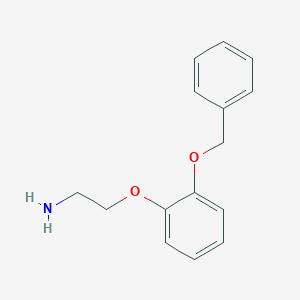

![4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one](/img/structure/B16230.png)
